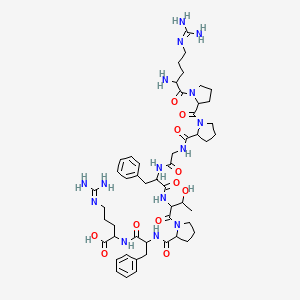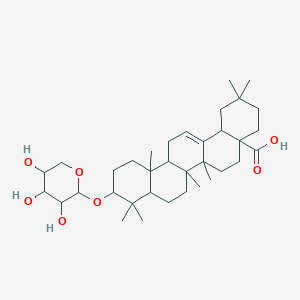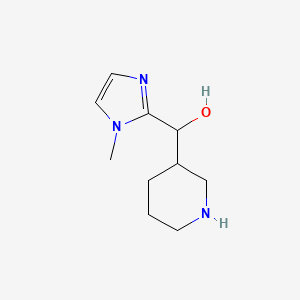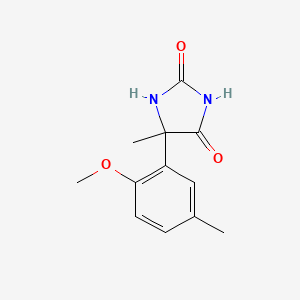
4-Ethynyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyloxazolidin-2-one is a chiral compound with significant synthetic interest due to its unique structure and reactivity. It is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties and utility in organic synthesis. The presence of an ethynyl group at the 4-position of the oxazolidinone ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
The synthesis of 4-Ethynyloxazolidin-2-one can be achieved through several methods. One common approach involves the use of Garner’s aldehyde as a starting material. This compound undergoes a direct aldehyde-to-alkyne one-carbon homologation using dimethyl 1-diazo-2-oxopropylphosphonate (Bestmann–Ohira reagent) to form the ethynyl group . . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Analyse Des Réactions Chimiques
4-Ethynyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Applications De Recherche Scientifique
4-Ethynyloxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Ethynyloxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparaison Avec Des Composés Similaires
4-Ethynyloxazolidin-2-one can be compared to other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid. These compounds share a similar core structure but differ in their substituents, which influence their antibacterial activity and pharmacokinetic properties . The presence of the ethynyl group in this compound provides unique reactivity, making it a versatile intermediate in organic synthesis.
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
- Sutezolid
- Eperezolid
Propriétés
Formule moléculaire |
C5H5NO2 |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
4-ethynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7) |
Clé InChI |
DLZMXGHLIAPYCI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1COC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)


![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)






![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)

